molecular formula C12H8Cl4OP2 B1512877 Bis(2-dichlorophosphinophenyl)ether CAS No. 1293994-89-4

Bis(2-dichlorophosphinophenyl)ether

Cat. No.: B1512877
CAS No.: 1293994-89-4
M. Wt: 371.9 g/mol
InChI Key: XDOGVZTTZQALKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-dichlorophosphinophenyl)ether can be synthesized through the reaction of diphenyl ether with dichlorophosphine. The reaction typically involves the following steps :

    Dilution: Diphenyl ether (0.02 mol) is diluted in hexane (50 mL).

    Addition of n-BuLi: A hexane solution of n-BuLi (42 mmol) is added dropwise at -78°C over approximately 5 minutes.

    Reaction: The mixture is allowed to react for 1 hour at -78°C, then warmed to room temperature (approximately 25°C) and stirred for 16 hours.

    Addition of Dichlorophosphine: A hexane solution of dichlorophosphine (42 mmol) is added dropwise at 0°C over approximately 5 minutes.

    Final Reaction: The mixture is stirred at room temperature for 16 hours.

    Isolation: The solvent is removed by rotary evaporation, and the product is washed with acetone and dried under vacuum to yield a white powder.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Bis(2-dichlorophosphinophenyl)ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.

    Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used.

Major Products

Scientific Research Applications

Bis(2-dichlorophosphinophenyl)ether is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-dichlorophosphinophenyl)ether is unique due to its dichlorophosphine groups, which provide different reactivity and coordination properties compared to other phosphine ligands. This makes it suitable for specific catalytic applications where other ligands may not be as effective .

Properties

IUPAC Name

dichloro-[2-(2-dichlorophosphanylphenoxy)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl4OP2/c13-18(14)11-7-3-1-5-9(11)17-10-6-2-4-8-12(10)19(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOGVZTTZQALKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC=C2P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl4OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746449
Record name [Oxydi(2,1-phenylene)]bis(phosphonous dichloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293994-89-4
Record name [Oxydi(2,1-phenylene)]bis(phosphonous dichloride)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1293994-89-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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